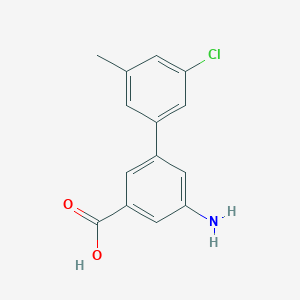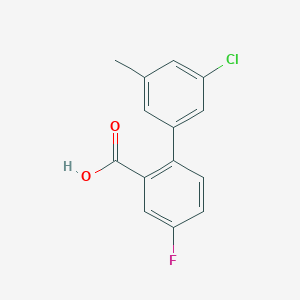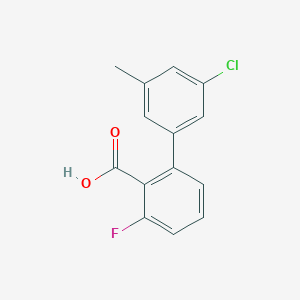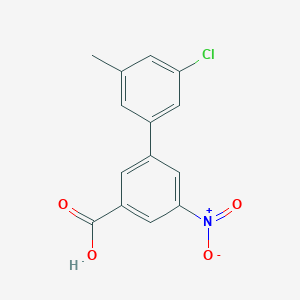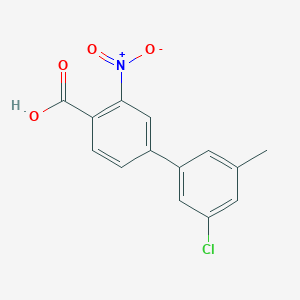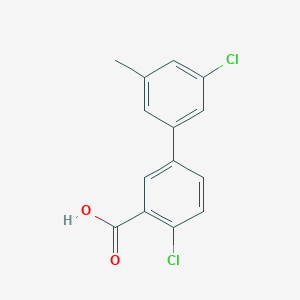
2-Chloro-5-(3-chloro-5-methylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(3-chloro-5-methylphenyl)benzoic acid (also known as MCPA or 2,4-Dichlorophenoxyacetic acid) is a synthetic organic compound commonly used in scientific research. It is a chlorinated aromatic acid that is used in various experiments and applications, such as herbicide formulations, plant growth regulator studies, and other biochemical and physiological research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Chloro-5-(3-chloro-5-methylphenyl)benzoic acid.
科学的研究の応用
MCPA is used in a variety of scientific research applications. It is a popular herbicide and plant growth regulator, and is often used in experiments to study the effects of herbicides on plant growth and development. MCPA is also used in biochemical and physiological research, as it has been found to possess antifungal and antimicrobial properties. In addition, it is used in studies of the effects of environmental pollutants on various organisms.
作用機序
The mechanism of action of MCPA is not fully understood, but it is believed to act as an inhibitor of enzymes involved in the synthesis of certain amino acids. It is thought to interfere with the activity of the enzyme chorismate mutase, which is involved in the synthesis of aromatic amino acids. This interference leads to the disruption of the biosynthesis of these amino acids, which can lead to the inhibition of plant growth.
Biochemical and Physiological Effects
MCPA has been found to have a variety of biochemical and physiological effects on plants and other organisms. It has been found to inhibit the growth of certain fungi, bacteria, and viruses, and to reduce the growth of weeds. In addition, it has been found to have a toxic effect on certain aquatic organisms, such as fish and amphibians. Finally, it has been found to cause a variety of changes in the biochemical and physiological processes in plants, such as changes in the levels of certain hormones and enzymes.
実験室実験の利点と制限
MCPA has several advantages and limitations when used in lab experiments. One of the major advantages is its low cost and availability. It is also relatively easy to synthesize and is relatively stable in solution. On the other hand, its use is limited by its toxicity to certain organisms, and it can be difficult to measure accurately in certain experiments.
将来の方向性
The future of MCPA is wide open. It has potential applications in the fields of herbicide research, plant growth regulator studies, and environmental pollution studies. In addition, it could be used to study the effects of environmental pollutants on organisms, as well as the effects of herbicides on plant growth and development. Finally, it could be used to study the biochemical and physiological effects of certain chemicals on organisms.
合成法
MCPA is synthesized through a process known as Friedel-Crafts alkylation. This involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst. In the case of MCPA, the aromatic compound is benzene, the alkyl halide is 2-chloro-4-methylphenyl chloride, and the Lewis acid catalyst is aluminum chloride. The reaction is performed in an inert solvent, such as dichloromethane, and yields a 95% pure product.
特性
IUPAC Name |
2-chloro-5-(3-chloro-5-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-4-10(6-11(15)5-8)9-2-3-13(16)12(7-9)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFIQTOTRPHJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690340 |
Source


|
| Record name | 3',4-Dichloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261936-27-9 |
Source


|
| Record name | 3',4-Dichloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


